delta-Valerolactone

Overview

Description

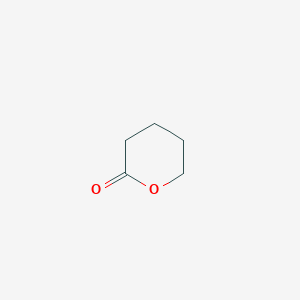

Delta-valerolactone (DVL, CAS 542-28-9) is a cyclic ester (lactone) with the molecular formula C₅H₈O₂. It is a colorless to pale yellow liquid with a melting point of -13°C, boiling point of 218–230°C, and density of 1.105 g/cm³ . DVL is biodegradable, non-toxic, and serves as a versatile intermediate in polymer chemistry, pharmaceuticals, and coatings . Its synthesis involves catalytic hydrogenation of levulinic acid or ring-opening polymerization (ROP) using boric acid and benzyl alcohol as a catalyst-initiator system .

Structural studies using electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF MS) reveal that PVL oligomers exist as linear chains (terminated by benzyl ester/carboxyl and hydroxyl groups) and minor cyclic forms .

Preparation Methods

Baeyer-Villiger Oxidation of Cyclic Ketones

The Baeyer-Villiger oxidation represents a cornerstone in lactone synthesis, enabling the conversion of cyclic ketones to δ-valerolactone through oxygen insertion adjacent to the carbonyl group. This method gained prominence due to its high regioselectivity and compatibility with functionalized substrates .

Reaction Mechanism and Catalytic System

The reaction involves oxidizing cyclopentanone (a five-membered cyclic ketone) using hydrogen peroxide (H₂O₂) as the oxidant and lithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as the catalyst. The process occurs in a biphasic solvent system of water and 1,2-dichloroethane at 70°C for 2 hours . The catalyst facilitates electrophilic oxygen transfer, forming an intermediate ketone peroxide that rearranges into δ-valerolactone.

Experimental Optimization and Yield

Example 27 from demonstrates the synthesis of δ-valerolactone from cyclopentanone, achieving a 99% yield under optimized conditions. Key factors include:

-

Temperature control : Maintaining 70°C ensures optimal reaction kinetics without side reactions.

-

Solvent selection : The water/1,2-dichloroethane mixture enhances oxidant solubility and product separation.

-

Catalyst loading : The lithium borate complex minimizes epoxidation of unsaturated bonds in substituted ketones, preserving regioselectivity .

This method’s versatility is further illustrated by its applicability to asymmetric and functionalized ketones, such as 4-hydroxycyclohexanone, which undergoes rearrangement to form five-membered lactones under similar conditions .

Gas-Phase Catalytic Dehydrogenation of 1,5-Pentanediol

Industrial-scale production of δ-valerolactone increasingly adopts gas-phase dehydrogenation due to its continuous operation and scalability. This method involves vapor-phase dehydration and cyclization of 1,5-pentanediol over heterogeneous catalysts .

Catalytic Process and Layered Catalyst Design

The process employs a dual-catalyst system arranged in layers to enhance efficiency. In the patented method , 1,5-pentanediol is dehydrogenated over a copper oxide/silica (CuO/SiO₂) catalyst at 260°C, yielding 85% δ-valerolactone . The layered configuration mitigates catalyst deactivation by segregating dehydration and cyclization steps:

-

Primary layer : Acidic catalysts (e.g., alumina) facilitate diol dehydration to form pentanolide.

-

Secondary layer : Metal oxides (e.g., CuO) promote dehydrogenation to the final lactone .

Process Advantages and Limitations

-

Energy efficiency : Gas-phase reactions eliminate solvent use, reducing waste.

-

Byproduct management : Hydrogen gas generated during dehydrogenation can be captured for ancillary processes.

-

Challenges : Catalyst coking and sintering at high temperatures necessitate frequent regeneration cycles, impacting operational costs .

Comparative Analysis of Preparation Methods

The following table synthesizes critical parameters for both methods:

Economic and Environmental Considerations

-

Baeyer-Villiger oxidation excels in laboratory settings due to high yields and mild conditions but faces challenges in solvent recovery and catalyst cost.

-

Gas-phase dehydrogenation offers superior scalability and lower solvent waste, aligning with green chemistry principles, albeit with higher energy inputs .

Chemical Reactions Analysis

Types of Reactions: Delta-Valerolactone undergoes various chemical reactions, including:

Esterification and Transesterification: These reactions enable the synthesis of various derivatives and functionalized compounds.

Ring-Opening Polymerization: This reaction is used to produce poly(this compound) and other polyesters.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acids under acidic or basic conditions.

Ring-Opening Polymerization: Catalyzed by compounds such as benzoheterocyclic urea in combination with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).

Major Products:

Poly(this compound): A biodegradable polymer used in various applications.

Functionalized Esters: Used in materials science and organic synthesis.

Scientific Research Applications

Delta-Valerolactone has numerous applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.

Biology: Studied for its biodegradability and potential use in biomedical applications.

Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of polyesters, which are used in various industrial applications.

Mechanism of Action

The mechanism of action of delta-valerolactone primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by specific catalysts, such as benzoheterocyclic urea, which facilitate the polymerization reaction by opening the lactone ring and forming long polymer chains . The molecular targets and pathways involved in this process include the interaction of the lactone ring with the catalyst, leading to the formation of poly(this compound) with various end groups .

Comparison with Similar Compounds

Gamma-Valerolactone (GVL)

Structural and Functional Differences

- Molecular Structure : GVL (CAS 108-29-2) is a structural isomer of DVL, differing in the position of the lactone ring (five-membered vs. six-membered for DVL) .

- Synthesis: GVL is produced from lignocellulosic biomass, making it a sustainable solvent, whereas DVL is synthesized via petrochemical routes or ROP .

- Applications: GVL: Widely used as a green solvent in biofuels and pharmaceuticals due to its low toxicity and high stability . DVL: Primarily employed as a co-monomer in polyesters (e.g., polycaprolactone) to reduce melting points and enhance biodegradability .

Thermal Properties

| Property | DVL | GVL |

|---|---|---|

| Boiling Point (°C) | 218–230 | 207–208 |

| Density (g/cm³) | 1.105 | 1.05 |

Polycaprolactone (PCL) vs. Poly(delta-valerolactone) (PVL)

Biomedical Performance

Delta-Decanolactone and Delta-Tetradecalactone

- Delta-Decanolactone (CAS 13019-22-0): A larger lactone (10-membered ring) used in flavorings.

Research Findings and Data Tables

Table 1: Key Properties of Lactones

Table 2: Polymer Comparison (PVL vs. PCL)

| Property | PVL | PCL |

|---|---|---|

| Mn (g/mol) | 500–1,500 | 10,000–80,000 |

| Đ (Dispersity) | 1.2–1.4 | 1.5–2.0 |

| Degradation Rate | Weeks–months | Months–years |

Biological Activity

Delta-valerolactone (δ-valerolactone) is a cyclic ester that has gained attention in various fields, particularly in biomedical applications due to its biocompatibility and potential therapeutic properties. This article explores the biological activity of δ-valerolactone, focusing on its synthesis, polymerization, and applications in drug delivery systems, as well as its interactions with biological systems.

This compound is a five-membered lactone that can be synthesized through several methods, including ring-opening polymerization. The chemical structure allows it to undergo various modifications, making it suitable for creating biodegradable polymers. For instance, low molecular weight poly(δ-valerolactone) (PVL) can be synthesized through bulk-ring opening polymerization using boric acid as a catalyst, leading to materials with distinct physical and chemical properties .

2. Polymerization and Biodegradable Applications

The polymerization of δ-valerolactone has been extensively studied for its application in drug delivery systems. The resulting polymers exhibit favorable properties such as biodegradability and biocompatibility. For example, poly(δ-valerolactone) has been used to create micelles for targeted drug delivery. A study demonstrated that folic acid-conjugated δ-valerolactone-based copolymers significantly enhanced the cellular uptake and cytotoxicity of doxorubicin in folate receptor-positive breast cancer cells compared to non-targeted systems .

3.1 Anticancer Properties

One of the most promising applications of δ-valerolactone is in the field of cancer therapy. The incorporation of δ-valerolactone into drug delivery systems has shown enhanced efficacy in targeting cancer cells:

- Study Overview : A folic acid-conjugated poly(δ-valerolactone)/poly(ethylene glycol) (VEV-FOL) copolymer was synthesized to encapsulate doxorubicin (DOX). The study found that these micelles exhibited an IC50 value of 0.014 µM against MDAMB231 breast cancer cells, indicating a significant increase in cytotoxicity compared to free DOX .

- Mechanism : The mechanism involves enhanced cellular uptake due to the targeting ability of folic acid, leading to increased apoptosis and cell cycle arrest at the G2/M phase .

3.2 Antibacterial Activity

Research has also explored the antibacterial properties of δ-valerolactone-based materials. A composite scaffold made from poly(δ-valerolactone) showed promising results in releasing antibiotics like amoxicillin, adhering to Fickian diffusion models for drug release . This indicates potential applications in wound healing and infection control.

4. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of δ-valerolactone:

5. Conclusion

This compound exhibits significant biological activity with promising applications in drug delivery systems and antibacterial treatments. Its ability to form biodegradable polymers enhances its appeal in medical applications, particularly in targeted therapies for cancer treatment and controlled drug release mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for δ-Valerolactone to ensure chemical stability during experimental workflows?

δ-Valerolactone should be stored in a tightly sealed container at -20°C in a dry, well-ventilated area to prevent degradation or unintended reactions. Its compatibility with oxidizers is poor, necessitating isolation from oxidizing agents . For long-term stability, monitor for changes in viscosity or color, which may indicate hydrolysis or polymerization.

Q. How can researchers mitigate risks associated with δ-Valerolactone's irritant properties in laboratory settings?

Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Ensure local exhaust ventilation to minimize vapor inhalation. In case of skin/eye contact, immediately rinse with water for 15 minutes and seek medical evaluation . Pre-experiment risk assessments should align with GHS hazard classifications (e.g., H318 for eye damage) .

Q. What analytical techniques are critical for confirming δ-Valerolactone purity post-synthesis?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are essential for structural confirmation. Quantify impurities using high-performance liquid chromatography (HPLC) with a polar stationary phase. Report retention times and spectral data in accordance with journal guidelines for reproducibility .

Advanced Research Questions

Q. How do computational models predict δ-Valerolactone's reactivity in ring-opening polymerization or nucleophilic substitution reactions?

Density functional theory (DFT) calculations can map electron density distributions and activation energies for ring-opening pathways. Compare computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms. Discrepancies may arise from solvent effects or catalyst interactions, requiring iterative model refinement .

Q. How can researchers resolve contradictions in reported thermal stability data for δ-Valerolactone across studies?

Systematically evaluate variables such as:

- Impurity profiles : Trace water or acidic residues may accelerate decomposition.

- Analytical methods : Thermogravimetric analysis (TGA) under inert vs. ambient conditions can yield divergent results.

- Storage history : Pre-use sample history (e.g., exposure to humidity) must be documented. Replicate experiments using controlled conditions and publish raw data to support reproducibility claims .

Q. What strategies optimize δ-Valerolactone's use in green chemistry applications, such as bio-based polymer synthesis?

Design experiments to:

- Assess solvent-free polymerization kinetics.

- Evaluate enzymatic catalysts (e.g., lipases) for stereoselective ring-opening.

- Quantify lifecycle impacts using metrics like E-factor (kg waste/kg product). Address scalability challenges by correlating lab-scale yields with pilot-scale process parameters .

Q. Methodological Guidance

Q. How should researchers design experiments to study δ-Valerolactone's biodegradability in environmental matrices?

Use OECD 301B (Ready Biodegradability) protocols:

- Inoculate δ-Valerolactone in activated sludge or soil samples.

- Monitor biochemical oxygen demand (BOD) over 28 days.

- Control for pH and temperature to isolate degradation pathways. Report half-lives and degradation intermediates via LC-MS .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in δ-Valerolactone toxicity assays?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA to compare treatment groups, ensuring normality via Shapiro-Wilk tests. For small sample sizes, employ non-parametric methods like Kruskal-Wallis .

Q. Data Interpretation and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) from δ-Valerolactone derivatives be addressed in publications?

Annotate spectra with acquisition parameters (e.g., solvent, temperature) and reference internal standards (e.g., TMS). Use supplementary materials to provide full spectral datasets and assign minor peaks to plausible byproducts .

Q. What frameworks support ethical reporting of δ-Valerolactone research involving human cell lines or animal models?

Adhere to ARRIVE 2.0 guidelines for preclinical studies:

Properties

IUPAC Name |

oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPLYNZGCXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26354-94-9 | |

| Record name | Poly-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044438 | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

542-28-9, 26354-94-9 | |

| Record name | δ-Valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-delta-valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026354949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Valerolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | δ-valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTA-VALEROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V1X9149L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.